molecular formula C17H17FO2 B6208215 tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate CAS No. 2751615-76-4

tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B6208215
CAS No.: 2751615-76-4
M. Wt: 272.3
InChI Key:
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Description

Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate is a compound that has been widely studied due to its unique properties. It has been used in a variety of applications, from pharmaceuticals to industrial materials.

Scientific Research Applications

Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate has been widely studied for its potential applications in the pharmaceutical and industrial fields. It has been used as a drug delivery system for a variety of drugs, as a ligand for metal complexes, and as an additive in polymers and plastics. It has also been studied for its potential use as a corrosion inhibitor and as an antioxidant.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. It is thought that these complexes can interact with other molecules, such as proteins and enzymes, and alter their function. This can lead to changes in biological processes, such as drug delivery or inhibition of corrosion.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can have an inhibitory effect on enzymes, which could lead to changes in metabolism or drug delivery. It has also been studied for its potential effects on gene expression and cell proliferation.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly soluble in water, making it easy to work with. It is also relatively stable, so it can be stored for long periods of time without degradation. However, it is not very reactive, so it may not be suitable for certain types of experiments. In addition, it is not very soluble in organic solvents, so it may not be suitable for certain types of reactions.

Future Directions

Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate has a wide range of potential applications, and there are many future directions for research. These include further study of its mechanism of action, its potential for use in drug delivery, its potential for use as a corrosion inhibitor, and its potential for use as an antioxidant. In addition, further research could be conducted on its potential for use in gene expression and cell proliferation, and its potential for use in the development of industrial materials.

Synthesis Methods

Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate can be synthesized from a variety of starting materials. The most common method is the reaction of tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylic acid with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction produces a this compound salt which can then be isolated and purified.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate involves the reaction of 3-fluoro-[1,1'-biphenyl]-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent.", "Starting Materials": [ "3-fluoro-[1,1'-biphenyl]-4-carboxylic acid", "tert-butyl alcohol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) and tert-butyl alcohol (1.2 equivalents) in a suitable solvent (e.g. dichloromethane, toluene).", "Step 2: Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and stirring for an additional period of time.", "Step 4: Extract the organic layer and wash with brine.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable eluent (e.g. hexanes/ethyl acetate) to obtain tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate as a white solid." ] }

2751615-76-4

Molecular Formula

C17H17FO2

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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